8-ブロモ-7-キノリンオール

概要

説明

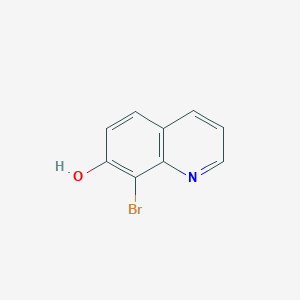

8-Bromo-7-quinolinol is a brominated derivative of quinolinol, a compound that belongs to the quinoline family. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties

科学的研究の応用

Chemical Synthesis

8-Bromo-7-quinolinol serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, facilitating the synthesis of complex molecules.

- Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form ketones or reduced to alkyl groups.

- Coupling Reactions: It is involved in coupling reactions like Suzuki or Heck coupling, which are essential for constructing more complex organic frameworks.

Biological Applications

The biological significance of 8-Bromo-7-quinolinol is notable due to its antimicrobial and anticancer properties:

- Antimicrobial Activity: Research indicates that it possesses antifungal properties and may inhibit the growth of various pathogens through a nonchelating mechanism.

- Anticancer Potential: Studies have demonstrated its efficacy against several cancer cell lines. For instance, derivatives of 8-Bromo-7-quinolinol have shown IC50 values indicating significant antiproliferative effects against cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer) .

- Neuroscience Applications: The compound has been utilized as a photoremovable protecting group in neuroscience, allowing for controlled release of biological effectors upon exposure to light .

Medicinal Chemistry

In medicinal chemistry, 8-Bromo-7-quinolinol is being investigated for its potential role in drug development:

- Drug Development: It is explored for its ability to target specific proteins involved in cell division and other critical biological processes. For example, it has been identified as a potent inhibitor of the bacterial cell division protein FtsZ .

- Metal Ion Chelation: The compound's ability to chelate metal ions has implications in treating diseases associated with metal ion dysregulation, such as Alzheimer's disease .

Industrial Applications

Beyond its research applications, 8-Bromo-7-quinolinol finds utility in industrial processes:

- Dyes and Pigments Production: It is used in the synthesis of various dyes and pigments due to its chemical stability and color properties.

- Chemical Manufacturing: The compound is employed in producing other industrial chemicals, highlighting its versatility in synthetic chemistry.

Table: Summary of Biological Activities of 8-Bromo-7-quinolinol Derivatives

| Compound Derivative | Target Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 5-Amino-7-bromoquinolin-8-ol | A549 (Lung Cancer) | 5.4 | Antiproliferative |

| 5-Amino-7-bromoquinolin-8-sulfonate | MCF-7 (Breast Cancer) | 16.5 | Antiproliferative |

| 8-Bromo-7-hydroxyquinoline | HeLa (Cervical Cancer) | >1000 | Low Activity |

| 8-Bromo-7-hydroxyquinoline | HT29 (Colon Cancer) | 18.7 | Moderate Activity |

Notable Research Insights

- A study indicated that derivatives of 8-Bromo-7-quinolinol exhibit varying degrees of antibacterial activity against Gram-positive bacteria, with some compounds showing superior efficacy compared to established antibiotics .

- Another investigation highlighted the successful use of 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group for neurotransmitters, demonstrating its potential in controlled drug delivery systems .

- Recent advances have focused on synthesizing new derivatives that enhance solubility and bioactivity, which could lead to more effective therapeutic agents targeting specific diseases .

作用機序

Target of Action

It has been suggested that the compound exhibits antifungal activity , implying that its targets could be components of fungal cells.

Mode of Action

It is suggested that a nonchelating mechanism is in part responsible for its fungitoxicity . This means that the compound may interact with its targets without forming a chelate, a type of complex in which a central metal ion is bonded to two or more atoms of a surrounding molecule.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also suggested that the compound is an inhibitor of CYP1A2, an enzyme involved in drug metabolism .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-quinolinol typically involves the bromination of 7-quinolinol. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like toluene or ethanol . The reaction is usually carried out at low temperatures to control the formation of mono- and dibromo derivatives.

Industrial Production Methods: In an industrial setting, the production of 8-Bromo-7-quinolinol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green solvents and catalysts, such as ionic liquids and transition metal catalysts, can enhance the efficiency and sustainability of the process .

化学反応の分析

Types of Reactions: 8-Bromo-7-quinolinol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group at the 7th position can be oxidized to a ketone or reduced to an alkyl group.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or amines in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted quinolinol derivatives, which can be further functionalized for specific applications .

類似化合物との比較

- 7-Bromo-8-hydroxyquinoline

- 5,7-Dibromo-8-hydroxyquinoline

- 8-Chloro-7-quinolinol

Comparison: Compared to its analogs, 8-Bromo-7-quinolinol exhibits unique reactivity due to the position of the bromine atom, which influences its electronic properties and steric effects. This uniqueness makes it a valuable compound for specific synthetic and biological applications .

生物活性

8-Bromo-7-quinolinol (BHQ) is a derivative of 8-hydroxyquinoline, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article reviews the biological activity of 8-Bromo-7-quinolinol, focusing on its antimicrobial, anticancer, and photochemical properties.

8-Bromo-7-quinolinol is characterized by the presence of a bromine atom at the 8-position of the quinoline ring. This substitution enhances its reactivity and biological efficacy compared to its parent compound, 8-hydroxyquinoline. The compound exhibits solubility in water and low fluorescence, making it suitable for biological applications.

Antimicrobial Activity

Research indicates that 8-Bromo-7-quinolinol displays significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 1 × 10^-5 | 24 |

| Escherichia coli | 1 × 10^-6 | 22 |

| Pseudomonas aeruginosa | 1 × 10^-6 | 25 |

The data suggest that BHQ possesses potent antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of 8-Bromo-7-quinolinol has been explored through various studies. BHQ has shown promising results in inhibiting the proliferation of cancer cells.

Case Study:

A study evaluated the cytotoxic effects of BHQ on HeLa cervical cancer cells. The results indicated that BHQ induced apoptosis and caused cell cycle arrest in the S phase. The IC50 value was found to be less than 1 µM, showcasing its high potency against cancer cells .

8-Bromo-7-quinolinol functions as a photoremovable protecting group in biochemical applications. It can be efficiently photolyzed under UV light (365 nm) to release bioactive molecules, which is advantageous in controlled drug delivery systems.

Photolysis Mechanism:

The photolysis occurs via a solvent-assisted photoheterolysis mechanism, enabling the release of carboxylates and phosphates commonly found in neurotransmitters and nucleic acids . This property makes BHQ a valuable tool in neuroscience and molecular biology.

特性

IUPAC Name |

8-bromoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQSKLVTXZNXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)O)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676407 | |

| Record name | 8-Bromoquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90224-71-8 | |

| Record name | 8-Bromoquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。